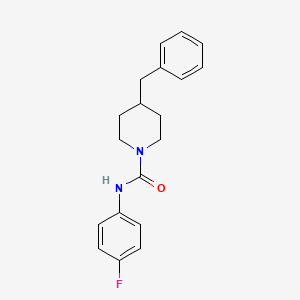

4-benzyl-N-(4-fluorophenyl)-1-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyl-N-(4-fluorophenyl)-1-piperidinecarboxamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are a significant class of compounds with a six-membered ring containing one nitrogen atom, playing a crucial role in medicinal chemistry due to their presence in a wide range of biologically active molecules.

Synthesis Analysis

The synthesis of compounds related to 4-benzyl-N-(4-fluorophenyl)-1-piperidinecarboxamide involves various strategies, including cross-coupling reactions, nucleophilic aromatic substitution, and functional group transformations. For instance, arylcycloalkylamines, a class of compounds to which our compound of interest might relate, are often synthesized through cross-coupling reactions or by direct functionalization of existing heterocycles (Sikazwe et al., 2009).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 4-benzyl-N-(4-fluorophenyl)-1-piperidinecarboxamide, is characterized by the presence of the piperidine ring, which imparts significant pharmacological properties. The electronic and steric effects of substituents on the piperidine ring can significantly affect the compound's biological activity and receptor binding affinity (Sikazwe et al., 2009).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including nucleophilic substitution, which is a common pathway for modifying the chemical structure to enhance biological activity or to introduce new functional groups. The presence of a fluorine atom, as in 4-fluorophenyl groups, can significantly influence the compound's reactivity and interaction with biological targets due to the electronegativity and size of the fluorine atom (Moskalik, 2023).

Aplicaciones Científicas De Investigación

Alzheimer's Disease and Cognitive Disorders

One study explored the use of a selective serotonin 1A (5-HT(1A)) molecular imaging probe, which is structurally similar to 4-benzyl-N-(4-fluorophenyl)-1-piperidinecarboxamide, in Alzheimer's disease patients. This probe, used in conjunction with positron emission tomography (PET), allowed for the quantification of 5-HT(1A) receptor densities in the living brains of patients, showing significantly decreased receptor densities in both hippocampi and raphe nuclei. This decrease correlated with worsening clinical symptoms and decreased glucose utilization, providing valuable insights into the pathophysiology of Alzheimer's disease and the potential for developing targeted therapies (Kepe et al., 2006).

Sleep Disorders and Insomnia

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, has been under development for the treatment of insomnia. Research on its disposition in humans after oral administration revealed that elimination occurs principally via the feces, with a long plasma half-life indicating the presence of more slowly cleared metabolites. This study provides essential pharmacokinetic data that could inform the clinical development of this compound for treating insomnia (Renzulli et al., 2011).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, derivatives involving structural components of 4-benzyl-N-(4-fluorophenyl)-1-piperidinecarboxamide, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against all tests, including inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting potential new avenues for antituberculosis drug development (Jeankumar et al., 2013).

Oncology

The development of new, potent, selective anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment involves compounds structurally related to 4-benzyl-N-(4-fluorophenyl)-1-piperidinecarboxamide. One study described the selection of a candidate compound for efficacy studies in mice, highlighting the challenges of balancing metabolic stability with potency against ALK and the importance of comprehensive in vitro metabolism kinetic data to predict systemic clearance of compounds cleared via hydrolytic pathways (Teffera et al., 2013).

Propiedades

IUPAC Name |

4-benzyl-N-(4-fluorophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c20-17-6-8-18(9-7-17)21-19(23)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIGJWDDSONOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(4-fluorophenyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)